4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid
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Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds are often used as coupling agents in peptide synthesis .
Mode of Action
Compounds with similar structures are known to be involved in peptide synthesis, where they facilitate the formation of peptide bonds .
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in protein synthesis and related biochemical pathways .
Result of Action
If it acts as a coupling agent in peptide synthesis, it could potentially influence protein structure and function .
Action Environment
Similar compounds are known to be stable at room temperature and have a long shelf-life .
Biochemical Analysis
Biochemical Properties
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid plays a crucial role in biochemical reactions, primarily as a protecting group in peptide synthesis. This compound interacts with various enzymes and proteins involved in the synthesis and modification of peptides. For instance, it is commonly used to protect the amino group of amino acids during the synthesis of peptides, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. By protecting amino groups, it facilitates the synthesis of peptides that can influence various cellular processes. These peptides can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can act as signaling molecules, binding to receptors on the cell surface and triggering downstream signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable covalent bonds with amino groups. This interaction prevents the amino groups from participating in unwanted side reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, such as piperidine, which cleaves the bond and releases the free amino group. This selective deprotection allows for the stepwise assembly of peptides with high precision .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under standard storage conditions but can degrade over time if exposed to moisture or light. Long-term studies have shown that the compound maintains its protective function for extended periods, allowing for the synthesis of complex peptides without significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups during peptide synthesis without causing adverse effects. At higher doses, there may be toxic effects due to the accumulation of the compound or its degradation products. Studies have shown that careful dosage control is essential to avoid toxicity while achieving the desired protective effects .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-13(10-19(22)23)11-21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYSYMKTXNTISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.